N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and an oxalamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a cyclic amine . Oxalamide is a type of amide that is derived from oxalic acid .
Scientific Research Applications
Synthesis and Chemical Reactions
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as a more effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes compared to previously reported ones. This discovery highlights its importance in facilitating the synthesis of internal alkynes, showcasing its versatility and efficiency in organic synthesis processes (Chen et al., 2023).
Structural Chemistry
The structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide reveals the rotational dynamics and conformational preferences of similar compounds, providing insights into their chemical behavior and potential interactions in various contexts (Igonin et al., 1993).
Coordination Chemistry and Photoreactivity
Oxo-centered carbonyl-triruthenium clusters with derivatives similar to N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide were investigated for their CO photorelease properties. Such studies are crucial for understanding the photoreactivity of complex molecules and their potential applications in materials science and catalysis (Moreira et al., 2016).
Antiproliferative Effects and Binding Properties
Research into dinuclear gold(III) compounds with bipyridyl ligands, which are structurally related to this compound, has shown significant antiproliferative effects and distinct DNA and protein binding properties. These findings contribute to the development of new anticancer agents and enhance our understanding of metallopharmaceuticals (Casini et al., 2006).
Supramolecular Chemistry
The study of hydrogen-bonded supramolecular networks involving N,N'-bis(4-pyridylmethyl)oxalamide demonstrates the compound's role in forming extended structures through intermolecular interactions. Such insights are valuable for the design of new materials and understanding molecular self-assembly mechanisms (Lee, 2010).
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-4-6-20(17(15)3)25-22(28)21(27)24-14-18-8-11-26(12-9-18)19-7-10-23-16(2)13-19/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMOWQZUBZPHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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